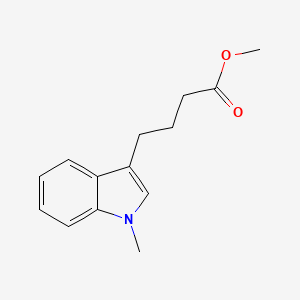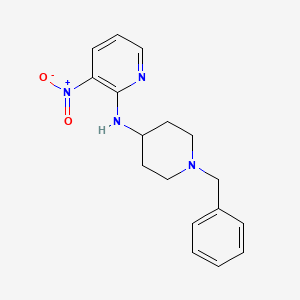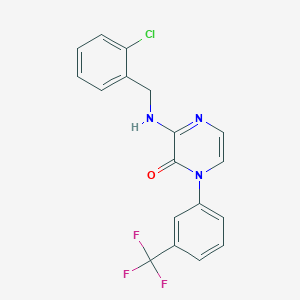
methyl 4-(1-methyl-1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(1-methyl-1H-indol-3-yl)butanoate” is a chemical compound with the linear formula C14H17NO2 . It is a member of the indole family, which are aromatic heterocyclic organic compounds . This compound has been found to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, often involves multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectra of the proton and the isotope of carbon13, as well as mass spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions due to excessive π-electrons delocalization . They can also be used as precursors for generating biologically active structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, infrared and 1HNMR spectroscopy of the proton as well as carbon13 can be used in addition to using mass spectrometry to verify the validity of the prepared structures .Scientific Research Applications
Urease Inhibition
Methyl 4-(1H-indol-3-yl)butanoic acid derivatives have been studied for their potential as urease inhibitors. The derivatives demonstrated potent inhibitory effects against the urease enzyme, indicating their potential application in therapeutic agents for drug designing programs (Nazir et al., 2018).
Synthetic Chemistry
Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, a compound related to methyl 4-(1-methyl-1H-indol-3-yl)butanoate, was synthesized for further applications in synthetic chemistry. Its structure was determined using various spectroscopic methods, indicating its potential utility in the field of organic synthesis (Farghaly & Gomha, 2012).
Total Synthesis of Natural Products
Compounds structurally similar to this compound have been used in the total synthesis of natural products like chuangxinmycins. These syntheses involve stereoselective conversions and have implications in medicinal chemistry (Kato et al., 2001).
Analytical and Structural Characterization
This compound analogs have been subjected to comprehensive analytical and structural characterization using various chromatographic and spectroscopic methods. This research broadens the knowledge about these substances and can be useful for forensic and clinical purposes (Dybowski et al., 2021).
Autoignition Study in Biofuels
In the context of biofuels, derivatives of methyl butanoate (structurally related to this compound) have been studied for their autoignition properties. This research is critical for developing models for larger methyl esters and understanding the kinetics involved in biodiesel combustion (Jiao et al., 2015).
Corrosion Inhibition
Compounds containing the this compound structure have been synthesized and evaluated as corrosion inhibitors. They demonstrated high effectiveness in protecting steel in acidic environments, indicating their potential in industrial applications (Missoum et al., 2013).
Enantioselective Synthesis
The compound has been involved in enantioselective synthesis processes, like the Friedel-Crafts alkylation reaction of indoles with alpha,beta-unsaturated acyl phosphonates. This showcases its role in producing enantiomerically pure compounds, which is crucial in pharmaceutical synthesis (Bachu & Akiyama, 2010).
Mechanism of Action
The mechanism of action of “methyl 4-(1-methyl-1H-indol-3-yl)butanoate” and its derivatives often involves their interaction with biological targets. For example, some derivatives have been found to inhibit tubulin polymerization, induce cell apoptosis in a dose-dependent manner, and arrest cells in the G2/M phase .
Safety and Hazards
The safety and hazards associated with “methyl 4-(1-methyl-1H-indol-3-yl)butanoate” and its derivatives can vary depending on their specific structures and uses. For example, some compounds may have hazard classifications such as Acute Tox. 3 Oral . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
Indole derivatives, including “methyl 4-(1-methyl-1H-indol-3-yl)butanoate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They could be further developed for various applications, such as tubulin polymerization inhibitors . Therefore, future research could focus on designing and synthesizing new indole derivatives and evaluating their biological activities.
properties
IUPAC Name |
methyl 4-(1-methylindol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-10-11(6-5-9-14(16)17-2)12-7-3-4-8-13(12)15/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWWDKBQUXCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2811948.png)
![N-cyclohexyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811950.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylbut-2-ynamide](/img/structure/B2811953.png)



![N-(3,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2811961.png)
![3-(2-Hydroxypropyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B2811962.png)
![6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2811964.png)


![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)